molecular formula C19H22N2OS B4911878 N-[(4-butylphenyl)carbamothioyl]-3-methylbenzamide

N-[(4-butylphenyl)carbamothioyl]-3-methylbenzamide

Cat. No.: B4911878
M. Wt: 326.5 g/mol
InChI Key: OJTWLUARQHYPJM-UHFFFAOYSA-N
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Description

N-[(4-butylphenyl)carbamothioyl]-3-methylbenzamide is an organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a butyl-substituted phenyl group and a methyl-substituted benzamide group connected through a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-butylphenyl)carbamothioyl]-3-methylbenzamide typically involves the reaction of 4-butylaniline with carbon disulfide and methyl 3-aminobenzoate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the thiourea linkage. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques such as column chromatography and distillation are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-butylphenyl)carbamothioyl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[(4-butylphenyl)carbamothioyl]-3-methylbenzamide has found applications in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-butylphenyl)carbamothioyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-butylphenyl)carbamothioyl]-2-methylbenzamide
  • N-[(4-butylphenyl)carbamothioyl]-4-methylbenzamide
  • N-{[(4-butylphenyl)carbamothioyl]amino}formamide

Uniqueness

N-[(4-butylphenyl)carbamothioyl]-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-[(4-butylphenyl)carbamothioyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-3-4-7-15-9-11-17(12-10-15)20-19(23)21-18(22)16-8-5-6-14(2)13-16/h5-6,8-13H,3-4,7H2,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTWLUARQHYPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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